![molecular formula C20H27BrN2O B4921614 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine
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Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways within cells (Wang et al., 2016).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine have not been extensively studied. However, it has been shown to have activity against certain cancer cell lines and bacterial strains, suggesting potential effects on cell growth and proliferation (Wang et al., 2016).
Advantages and Limitations for Lab Experiments
One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine in lab experiments is its potential activity against cancer cell lines and bacterial strains. This makes it a potentially useful compound for the development of new anticancer agents and antibiotics. However, one limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research involving 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the development of new anticancer agents and antibiotics. Additionally, this compound could be modified to improve its activity and reduce potential side effects. Finally, further research could be conducted to explore its potential applications in other areas of medicinal chemistry.
In conclusion, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicinal chemistry.
Synthesis Methods
The synthesis method for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine involves a series of steps. The first step is the preparation of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, which is then reacted with 3-bromo-4-methoxybenzyl chloride to form the desired product. This method has been described in detail in a research article by Wang et al. (2016).
Scientific Research Applications
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent (Wang et al., 2016). Additionally, this compound has been shown to have activity against certain bacterial strains, suggesting potential applications in the development of new antibiotics (Wang et al., 2016).
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O/c1-24-20-5-3-16(12-19(20)21)13-22-6-8-23(9-7-22)14-18-11-15-2-4-17(18)10-15/h2-5,12,15,17-18H,6-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQGKNCXLPPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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